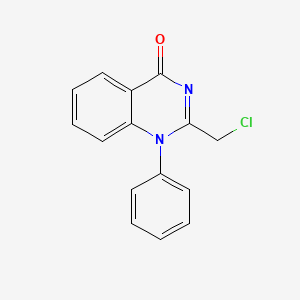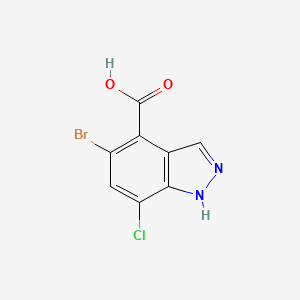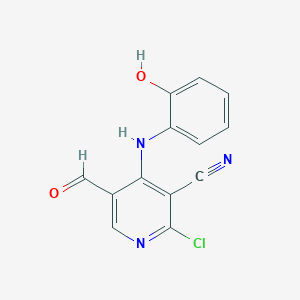![molecular formula C15H18N4O B11847084 3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)
3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a heterocyclic compound that features a pyrazolo[4,3-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the following steps:
Formation of the Pyrazolo[4,3-C]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: This step involves the alkylation of the pyrazolo[4,3-C]pyridine core using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the P-tolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-C]pyridine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine core but lacking the pyrazole ring.
Carboxamide Derivatives: Compounds with similar carboxamide functional groups but different core structures.
Uniqueness
3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is unique due to its specific combination of a pyrazolo[4,3-C]pyridine core with a methyl group, a P-tolyl group, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C15H18N4O/c1-10-3-5-12(6-4-10)17-15(20)19-14-7-8-16-9-13(14)11(2)18-19/h3-6,16H,7-9H2,1-2H3,(H,17,20) |
InChI Key |
XPMGYTAOKHXYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C3=C(CNCC3)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)



![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)


![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)



![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)

